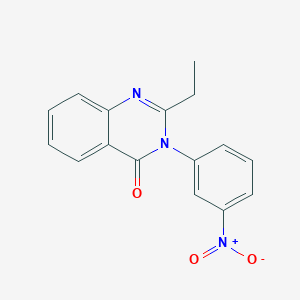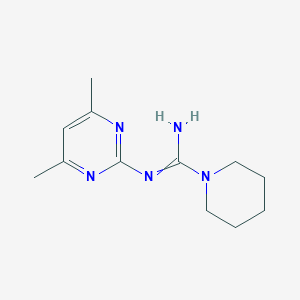
2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of the nitrophenyl group and the ethyl substitution may influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone typically involves the condensation of an appropriate anthranilic acid derivative with a substituted benzaldehyde, followed by cyclization and nitration reactions. The reaction conditions may include:
Condensation: Using a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Cyclization: Heating the intermediate product in the presence of a dehydrating agent such as phosphorus oxychloride.
Nitration: Treating the cyclized product with a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Nitroquinazoline derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various alkyl or aryl-substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone depends on its specific biological activity. Generally, quinazoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrophenyl group may enhance the compound’s ability to bind to these targets, while the ethyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different biological activities.
3-(3-nitrophenyl)quinazolin-4(3H)-one: Lacks the ethyl group, which may affect its chemical properties and reactivity.
2-methyl-3-(3-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-ethyl-3-{3-nitrophenyl}-4(3H)-quinazolinone is unique due to the presence of both the ethyl and nitrophenyl groups, which may confer distinct chemical properties and biological activities compared to other quinazoline derivatives.
Properties
Molecular Formula |
C16H13N3O3 |
|---|---|
Molecular Weight |
295.29g/mol |
IUPAC Name |
2-ethyl-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-14-9-4-3-8-13(14)16(20)18(15)11-6-5-7-12(10-11)19(21)22/h3-10H,2H2,1H3 |
InChI Key |
YJPOUWHTZFHEKR-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430444.png)
![2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430447.png)
![3-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430449.png)
![ethyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B430450.png)
![3-allyl-2-[(4-bromobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430452.png)
![12-ethyl-5-hexylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430456.png)
![4-(4-bromophenyl)-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430457.png)
![12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430458.png)
![2-(Hexylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B430459.png)
![8-(heptylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B430460.png)
![Pentyl [(2,3-dimethyl-4-oxo-5-phenyl-4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-8-yl)sulfanyl]acetate](/img/structure/B430462.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-isobutyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430464.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430465.png)

